molecular formula C19H17Cl2N3S B2375878 N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine CAS No. 338960-32-0

N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine

Cat. No. B2375878
M. Wt: 390.33
InChI Key: UHCMODJYXFIHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the chlorobenzyl and chlorophenyl groups, and the formation of the sulfanyl linkage .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the pyrimidine ring. The presence of the chloro groups on the benzyl and phenyl rings could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the pyrimidine ring might undergo reactions similar to other aromatic compounds, while the chloro groups might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the sulfur atom might contribute to its overall polarity and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

This compound and its derivatives are actively researched in the field of synthetic organic chemistry. For instance, a study conducted by Stolarczyk et al. (2018) delved into the synthesis of novel 4-thiopyrimidine derivatives, closely related to the compound . The study highlighted the structural analysis through single-crystal X-ray diffraction, revealing how subtle variations in the molecular structure can significantly alter the hydrogen-bond interactions within the compounds (Stolarczyk et al., 2018).

Vibrational Spectral Analysis and Molecular Docking Studies

Alzoman et al. (2015) conducted a comprehensive spectroscopic investigation, utilizing techniques like FT-IR and FT-Raman, to analyze the molecular structure and vibrational behavior of a closely related compound. The research also involved molecular docking studies suggesting potential inhibitory activity against certain biological targets, showcasing the compound's potential as a chemotherapeutic agent (Alzoman et al., 2015).

Optical and Material Properties

Compounds similar to the one have been studied for their optical properties. Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices and small birefringence using thiophenyl-substituted benzidines. This indicates potential applications in materials science, particularly in creating materials with unique optical characteristics (Tapaswi et al., 2015).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific hazards would depend on its reactivity and biological activity, which are not known from the name alone .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its biological activity, if any, and how its molecular structure influences its properties .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3S/c1-13-23-16(12-25-17-8-6-15(20)7-9-17)10-19(24-13)22-11-14-4-2-3-5-18(14)21/h2-10H,11-12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCMODJYXFIHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=CC=C2Cl)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.